N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a furan-2-ylmethyl group, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate: This step involves the reaction of cyclopropyl ketone with phenylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the corresponding imine, followed by reduction to the amine.
Coupling of intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated furan derivatives.
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.
Uniqueness
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and its oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIYCJSLXAZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CO2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.